molecular formula C22H28N10O2S B6419167 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 685860-80-4

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B6419167
CAS RN: 685860-80-4
M. Wt: 496.6 g/mol
InChI Key: HZJROAKXRAQFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C22H28N10O2S and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 496.21174135 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

AKOS001353192 exhibits promising anticancer activity. Researchers have investigated its effects on tumor cell lines, exploring mechanisms such as cell cycle arrest, apoptosis induction, and inhibition of angiogenesis. The compound’s ability to target specific cancer pathways makes it an attractive candidate for further study in oncology .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. AKOS001353192 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers have explored its impact on cytokines, NF-κB signaling, and reactive oxygen species (ROS) production. These findings suggest potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease .

Cardiovascular Health

The compound’s purine-based structure hints at cardiovascular implications. Studies have investigated its effects on blood pressure regulation, endothelial function, and platelet aggregation. AKOS001353192 may contribute to cardiovascular health by influencing vasodilation and preventing thrombosis .

Neuroprotection

Neurodegenerative diseases pose significant challenges. Researchers have examined AKOS001353192’s neuroprotective potential in models of Alzheimer’s disease, Parkinson’s disease, and ischemic stroke. Its antioxidant and anti-apoptotic properties may help preserve neuronal function and prevent neurodegeneration .

Antiviral Activity

Viruses remain a global health concern. Preliminary studies suggest that AKOS001353192 exhibits antiviral effects against certain RNA and DNA viruses. Its mode of action involves interfering with viral replication or entry. Further research is needed to validate its efficacy against specific viral strains .

Drug Repurposing

Given its diverse effects, researchers have explored repurposing AKOS001353192 for existing conditions. Drug repurposing involves using an approved drug for a new indication. This compound’s multifunctional properties make it an intriguing candidate for repurposing efforts in various therapeutic areas .

properties

IUPAC Name

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N10O2S/c1-4-29-10-12-30(13-11-29)20-23-18-17(19(33)28(3)22(34)27(18)2)31(20)14-15-35-21-24-25-26-32(21)16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJROAKXRAQFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NN=NN4C5=CC=CC=C5)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-ethylpiperazin-1-yl)-1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

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